4-amino-N-[6-methyl-1-(4-morpholin-4-ylanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide
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Overview
Description
4-amino-N-[6-methyl-1-(4-morpholin-4-ylanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide is a complex organic compound with a unique structure that includes isoquinoline, thieno[3,2-d]pyrimidine, and morpholine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[6-methyl-1-(4-morpholin-4-ylanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline and thieno[3,2-d]pyrimidine intermediates, followed by their coupling with morpholine derivatives. Key steps include:
Formation of Isoquinoline Intermediate: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of Thieno[3,2-d]pyrimidine: This step often requires the use of sulfur-containing reagents and cyclization agents.
Coupling Reaction: The final step involves the coupling of the isoquinoline and thieno[3,2-d]pyrimidine intermediates with morpholine derivatives under controlled conditions, often using catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-[6-methyl-1-(4-morpholin-4-ylanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
4-amino-N-[6-methyl-1-(4-morpholin-4-ylanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-amino-N-[6-methyl-1-(4-morpholin-4-ylanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share structural similarities and are known for their biological activities, including enzyme inhibition.
Indole Derivatives: Indole-based compounds also exhibit diverse biological activities and are used in medicinal chemistry.
Uniqueness
4-amino-N-[6-methyl-1-(4-morpholin-4-ylanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide is unique due to its specific combination of isoquinoline, thieno[3,2-d]pyrimidine, and morpholine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C27H25N7O2S |
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Molecular Weight |
511.6 g/mol |
IUPAC Name |
4-amino-N-[6-methyl-1-(4-morpholin-4-ylanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C27H25N7O2S/c1-16-2-7-20-19(22(16)33-27(35)21-14-37-24-23(21)30-15-31-25(24)28)8-9-29-26(20)32-17-3-5-18(6-4-17)34-10-12-36-13-11-34/h2-9,14-15H,10-13H2,1H3,(H,29,32)(H,33,35)(H2,28,30,31) |
InChI Key |
PBRRHVYSPMKKAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=NC=C2)NC3=CC=C(C=C3)N4CCOCC4)NC(=O)C5=CSC6=C5N=CN=C6N |
Origin of Product |
United States |
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